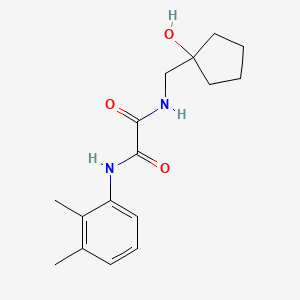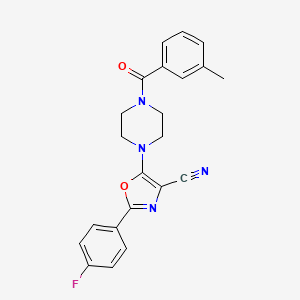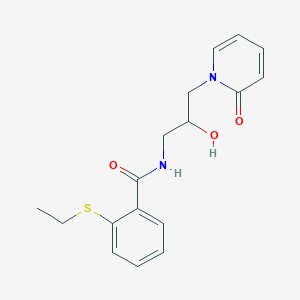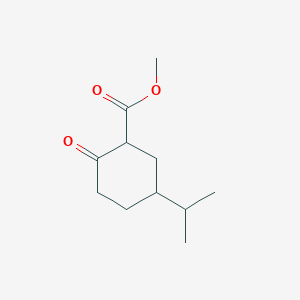
N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis of the synthesis process would involve understanding these reactions, the reagents and conditions required, and the mechanism of each reaction .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be influenced by factors such as the functional groups present in the molecule and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common chemical reagents. These properties can be determined through a series of laboratory experiments .Aplicaciones Científicas De Investigación
Catalytic Hydroxylation
The compound has been studied in the context of copper-catalyzed hydroxylation reactions. Cu(acac)2 in combination with related oxalamide ligands has demonstrated efficacy in hydroxylating (hetero)aryl halides under mild conditions. This process yields phenols and hydroxylated heteroarenes efficiently, showcasing the potential utility of oxalamide derivatives in catalytic hydroxylation processes (Shanghua Xia et al., 2016).
Crystal Structure Analysis
Oxalamide derivatives have been utilized in crystal structure studies, providing insights into hydrogen bonding patterns and structural configurations. The study of rac-(R,R)-N,N'-oxalyldivalinol, a related compound, offers an example of how oxalamide derivatives contribute to the understanding of molecular crystallization and structural analysis (Z. Štefanić et al., 2004).
Herbicide Transformation
Research on related compounds like N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide has revealed the transformation processes of certain herbicides in soil. These studies have implications for understanding the environmental fate and transformation mechanisms of chemical compounds in agricultural settings (R. Y. Yih et al., 1970).
Coupling Reactions
Oxalamide derivatives have also been employed as ligands in copper-catalyzed coupling reactions. These studies demonstrate the potential of such compounds to facilitate the formation of internal alkynes through the coupling of (hetero)aryl halides with 1-alkynes, thereby contributing to synthetic chemistry applications (Ying Chen et al., 2023).
Synthetic Methodologies
The development of novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamide derivatives in organic synthesis. These compounds provide a foundation for creating anthranilic acid derivatives and oxalamides, highlighting their significance in medicinal chemistry and drug development (V. Mamedov et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-6-5-7-13(12(11)2)18-15(20)14(19)17-10-16(21)8-3-4-9-16/h5-7,21H,3-4,8-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUIXMJKXRSCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)


![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)





![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)